molecular formula C27H30ClN3O2 B12709141 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride CAS No. 84989-51-5

3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride

Cat. No.: B12709141
CAS No.: 84989-51-5
M. Wt: 464.0 g/mol
InChI Key: VOWRXKAOVXMRLT-UHFFFAOYSA-N
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Description

3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride is a complex organic compound with a unique structure It is characterized by the presence of an anthracene core, a p-tolyl group, and a trimethylammonium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the p-tolyl group and the trimethylammonium chloride moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydro-9,10-dioxoanthracene: Shares the anthracene core but lacks the p-tolyl and trimethylammonium chloride groups.

    4-((p-Tolyl)amino)-1-anthryl: Contains the p-tolyl group but lacks the trimethylammonium chloride moiety.

    Trimethylammonium chloride derivatives: Compounds with similar quaternary ammonium structures but different aromatic cores.

Uniqueness

3-((9,10-Dihydro-9,10-dioxo-4-((p-tolyl)amino)-1-anthryl)aminopropyl)trimethylammonium chloride is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

84989-51-5

Molecular Formula

C27H30ClN3O2

Molecular Weight

464.0 g/mol

IUPAC Name

trimethyl-[3-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]propyl]azanium;chloride

InChI

InChI=1S/C27H29N3O2.ClH/c1-18-10-12-19(13-11-18)29-23-15-14-22(28-16-7-17-30(2,3)4)24-25(23)27(32)21-9-6-5-8-20(21)26(24)31;/h5-6,8-15H,7,16-17H2,1-4H3,(H-,28,29,31,32);1H

InChI Key

VOWRXKAOVXMRLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NCCC[N+](C)(C)C)C(=O)C4=CC=CC=C4C3=O.[Cl-]

Origin of Product

United States

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